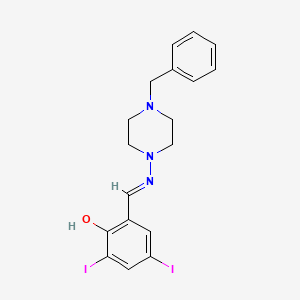
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and an imino group, along with two iodine atoms attached to a phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the imino group via condensation with an appropriate aldehyde or ketone. The final step involves the iodination of the phenol ring using iodine and an oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of iodine atoms may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(((4-Benzyl-1-piperazinyl)imino)methyl)benzoic acid
- (2-(((4-Benzyl-1-piperazinyl)imino)methyl)phenoxy)acetic acid
- 4-(((4-Benzyl-1-piperazinyl)imino)methyl)-2-ethoxyphenol
Uniqueness
2-(((4-Benzyl-1-piperazinyl)imino)methyl)-4,6-diiodophenol is unique due to the presence of two iodine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Propiedades
Número CAS |
303095-39-8 |
|---|---|
Fórmula molecular |
C18H19I2N3O |
Peso molecular |
547.2 g/mol |
Nombre IUPAC |
2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C18H19I2N3O/c19-16-10-15(18(24)17(20)11-16)12-21-23-8-6-22(7-9-23)13-14-4-2-1-3-5-14/h1-5,10-12,24H,6-9,13H2/b21-12+ |
Clave InChI |
HJYWSHICQQSOGO-CIAFOILYSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=C(C(=CC(=C3)I)I)O |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C(=CC(=C3)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11979851.png)
![N-{4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}acetamide](/img/structure/B11979861.png)
![(5E)-5-(3-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979869.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979879.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11979887.png)
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11979890.png)
![3-[1,1'-Biphenyl]-4-YL-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11979903.png)
![ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11979910.png)
![Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979914.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B11979925.png)

![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11979941.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979945.png)
